5-Phenyl-2,2'-bipyridine
Overview
Description
5-Phenyl-2,2’-bipyridine: is an organic compound that belongs to the bipyridine family. It is characterized by the presence of a phenyl group attached to the 5th position of the bipyridine structure. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry. It is widely used in the synthesis of luminescent materials, catalysts, and sensors.
Scientific Research Applications
Luminescence and Anion Sensing
5-Phenyl-2,2'-bipyridine, as part of certain 2,2'-bipyridine-based molecules, plays a role in luminescence and anion sensing. Studies have found that these molecules, when complexed with metals like Pt(II), respond to fluoride ions in absorption and emission modes, demonstrating their potential as sensors (Sun & Wang, 2010).
Fungicidal Activity
This compound has exhibited strong preventative and curative fungicidal activities, particularly against wheat powdery mildew and wheat leaf rust. This suggests its potential application in agriculture for disease control (Kelly‐Basetti et al., 1995).
Photophysical Properties in Metal Complexes
This compound is also used in creating metal complexes with unique photophysical properties. For instance, iridium(III) cyclometalated complexes featuring this compound derivatives have been studied for their luminescence and redox behaviors, indicating potential applications in light-emitting devices and electrochemical sensors (Neve et al., 1999).
Fluorescent Probes
5-Aryl-2,2'-bipyridines, including this compound, have been synthesized for use as fluorescent probes. These compounds have shown pronounced bathochromic shifts in absorption and emission spectra, making them useful in various fluorescence-based applications (Shabunina et al., 2017).
Cation-Binding Studies
Gold(I) complexes utilizing phenyl-bipyridine derivatives, including this compound, have been examined for their cation-binding properties. These studies help in understanding the role of gold(I) in modulating luminescence characteristics upon binding to metal cations, potentially contributing to the development of new sensors and catalysts (Solovyev et al., 2018).
Mechanism of Action
The mechanism of action of 5-Phenyl-2,2’-bipyridine is related to its photophysical properties. It has been used in the creation of D–π–A push–pull fluorophores containing a unified 2,2’-bipyridine domain acceptor with terminal electron-donating carbazole/fluorene groups that exhibit good fluorescence performance .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-phenyl-2,2’-bipyridine can be achieved through several methods. One common approach involves the use of aryne intermedi
Properties
IUPAC Name |
5-phenyl-2-pyridin-2-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-2-6-13(7-3-1)14-9-10-16(18-12-14)15-8-4-5-11-17-15/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPMNBYHIZCEGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514356 | |
Record name | 5-Phenyl-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20514356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156972-80-4 | |
Record name | 5-Phenyl-2,2′-bipyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156972-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Phenyl-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20514356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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